Lophotoxin

説明

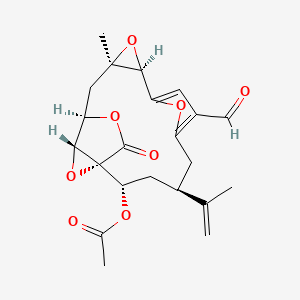

Structure

2D Structure

3D Structure

特性

CAS番号 |

78697-56-0 |

|---|---|

分子式 |

C22H24O8 |

分子量 |

416.4 g/mol |

IUPAC名 |

[(1R,2S,4S,10R,12R,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |

InChI |

InChI=1S/C22H24O8/c1-10(2)12-5-14-13(9-23)6-15(27-14)18-21(4,29-18)8-16-19-22(30-19,20(25)28-16)17(7-12)26-11(3)24/h6,9,12,16-19H,1,5,7-8H2,2-4H3/t12-,16-,17+,18+,19-,21-,22-/m1/s1 |

InChIキー |

KGRIGHVGXOOCOY-ALYDTWDZSA-N |

SMILES |

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |

異性体SMILES |

CC(=C)[C@H]1C[C@@H]([C@]23[C@H](O2)[C@@H](C[C@@]4([C@@H](O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |

正規SMILES |

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lophotoxin; |

製品の起源 |

United States |

Isolation, Characterization, and Analytical Methodologies in Academic Research

Advanced Isolation and Purification Protocols from Marine Organisms

The initial step in studying lophotoxin involves its extraction from the marine organisms that produce it. This process requires careful selection of techniques to ensure efficient recovery and minimize degradation or artifact formation.

Solvent Extraction Techniques for this compound and Analogues

Solvent extraction is a primary method employed to isolate this compound and its analogues from the complex matrix of marine tissues. Organic solvents are typically used to partition the lipophilic diterpenoid compounds away from more polar cellular components. Studies have indicated the use of organic solvents such as dichloromethane (B109758) and methanol (B129727) for the extraction of this compound from gorgonian corals. The choice of solvent or solvent mixture is critical and can impact both the yield and the integrity of the extracted compounds.

Chromatographic Purification Strategies (e.g., Thin-Layer Chromatography)

Following initial extraction, chromatographic techniques are essential for purifying this compound from other co-extracted marine metabolites. Thin-layer chromatography (TLC) is a valuable tool utilized in the early stages of purification and for analytical assessment. TLC, often coupled with ¹H NMR analysis, is used to compare crude extracts and verify the absence of solvent-derived byproducts, serving as a validation step in the isolation process. While the provided information specifically mentions TLC for validation, other chromatographic methods commonly employed in natural product chemistry for purification include techniques such as column chromatography, high-performance liquid chromatography (HPLC), and medium-pressure liquid chromatography (MPLC), utilizing various stationary and mobile phases depending on the polarity and properties of the target compounds and impurities. Reverse-phase HPLC has been used in studies involving this compound analogues for purifying labeled peptide fragments after enzymatic digestion, highlighting the application of HPLC in related analytical procedures. nih.gov

Methodological Considerations for Artifact Prevention During Extraction

Preventing the formation of artifacts during the extraction process is a crucial methodological consideration in natural product isolation. Certain solvents, such as methanol, have been shown to potentially induce structural artifacts in this compound or its analogues through reactions like nucleophilic addition. To mitigate this risk, validation through parallel extractions using non-reactive solvents is necessary. Employing specific solvent ratios, such as dichloromethane:methanol (7:3), is suggested as a strategy to minimize the risk of artifact formation. Subsequent analysis of the extracts using techniques like TLC and ¹H NMR allows for the comparison of metabolite profiles and confirmation of the absence of solvent-derived byproducts, ensuring the isolated compound accurately represents the natural product.

Advanced Spectroscopic Elucidation of this compound and Analogues

Once isolated and purified, the structural identity and stereochemistry of this compound and its analogues are determined using advanced spectroscopic techniques.

Mass Spectrometry for Covalent Adduct Identification and Structural Confirmation

Mass spectrometry (MS) plays a crucial role in the structural characterization of this compound and, importantly, in identifying the covalent adducts it forms with biological targets like the nicotinic acetylcholine (B1216132) receptor. MS-based strategies are widely used for the identification of protein covalent modifications. frontiersin.orgnih.gov

For this compound, MS has been employed to confirm its molecular formula and weight. drugfuture.comtargetmol.com The molecular formula of this compound is C₂₂H₂₄O₈, and its molecular weight is 416.42 g/mol . drugfuture.comtargetmol.com Techniques like fast-atom bombardment mass spectroscopy have been used in the structural confirmation of this compound analogs. nih.gov

The identification of covalent adducts often involves analyzing the mass shift of the target molecule after reaction with this compound. In the context of protein targets, this can be achieved through "bottom-up" strategies involving protein digestion followed by LC-MS/MS analysis, or by analyzing intact protein using top-down MS. nih.govmdpi.comresearchgate.net Tandem MS (MS/MS) is particularly useful as it allows for the fragmentation of the adducted peptide or protein, providing fragment ions that can reveal the site of modification. mdpi.com Fragment ions containing the covalently modified amino acid residue will show a higher mass compared to those from the unmodified peptide, facilitating the identification of the modified site. mdpi.com While the provided search results specifically mention the use of proton NMR and fast-atom bombardment mass spectroscopy for confirming the structures of solvolysis products of this compound analogs like bipinnatin-A and -C, and the general application of MS for covalent adduct detection nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net, they also confirm that this compound reacts covalently with tyrosine 190 in the alpha-subunits of the nicotinic acetylcholine receptor. nih.govnih.gov This covalent modification is a key aspect studied using techniques capable of identifying such adducts.

Predicted mass-to-charge ratio (m/z) values for different this compound adducts have been calculated, which are valuable for targeted MS analysis. For instance, the predicted m/z for [M+H]⁺ is 417.15441, and for [M+Na]⁺ is 439.13635. uni.lu

Other Spectrochemical Methods for Molecular Structure Deduction

Beyond mass spectrometry, other spectrochemical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the detailed molecular structure deduction of this compound.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy provide crucial information about the types, numbers, and connectivity of hydrogen and carbon atoms within the this compound molecule. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra, along with chemical shifts in ¹³C NMR spectra, allows for the assignment of specific atoms and functional groups within the complex pentacyclic structure. ontosight.aiscielo.br Two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, provide correlations between different nuclei, enabling the determination of the molecule's connectivity and relative stereochemistry. researchgate.netweebly.com Research on this compound and related furanocembranolides has utilized ¹H NMR analysis for identification and structural elucidation. scielo.br

While less commonly highlighted for detailed structural elucidation of complex natural products like this compound compared to NMR and MS, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can provide complementary information. UV-Vis spectroscopy measures the absorption of UV or visible light by a sample, which is influenced by the presence of chromophores, such as conjugated double bonds or carbonyl groups, within the molecule. technologynetworks.com This can be useful for detecting the presence of certain functional groups and can provide quantitative information. technologynetworks.comcirad.fr IR spectroscopy measures the vibrations of molecular bonds when exposed to infrared radiation, yielding a spectrum with peaks corresponding to specific functional groups (e.g., hydroxyl, carbonyl, alkene). research-solution.com These techniques can support structural assignments made by NMR and MS and are often used in conjunction with other methods during the isolation and characterization process. research-solution.com

Together, mass spectrometry and various NMR techniques form the cornerstone of this compound's structural characterization in academic research, with UV-Vis and IR spectroscopy offering supplementary data.

Compound Information

| Compound Name | PubChem CID |

| This compound | 108179 |

Data Table: Predicted this compound Adduct m/z Values

| Adduct | Predicted m/z |

| [M+H]⁺ | 417.15441 |

| [M+Na]⁺ | 439.13635 |

| [M+NH₄]⁺ | 434.18095 |

| [M+K]⁺ | 455.11029 |

| [M-H]⁻ | 415.13985 |

| [M+Na-2H]⁻ | 437.12180 |

| [M]⁺ | 416.14658 |

| [M]⁻ | 416.14768 |

Elucidation of Lophotoxin S Molecular Mechanism of Action

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Lophotoxin exerts its effects primarily by interacting with nAChRs, a class of ligand-gated ion channels crucial for neurotransmission in both the central and peripheral nervous systems core.ac.ukwikipedia.org. These receptors are pentameric protein complexes, and their activation by agonists like acetylcholine leads to a conformational change that opens an intrinsic ion channel, allowing the passage of cations core.ac.uk.

Irreversible Antagonism of nAChRs

A key characteristic of this compound's action is its irreversible inhibition of nAChRs biologists.comresearchgate.netcore.ac.uknih.govresearchgate.netmdpi.comnih.gov. Unlike many competitive antagonists that bind reversibly to the receptor, this compound forms a stable, non-reversible association. This irreversible binding leads to a sustained blockade of receptor function, preventing subsequent activation by agonists. Studies have characterized this compound as a slow-binding irreversible inhibitor of nicotinic receptors nih.gov. The irreversible inactivation by this compound can be prevented by the simultaneous presence of nicotinic agonists and competitive antagonists, but not by non-competitive antagonists nih.gov. This compound has been shown to preferentially inhibit one of the two acetylcholine-binding sites on the receptor nih.govnih.gov.

Covalent Modification of Receptor Subunits

The irreversible nature of this compound's antagonism stems from its ability to covalently modify nAChR subunits biologists.comresearchgate.netcore.ac.uknih.govresearchgate.netnih.govscispace.com. This covalent reaction permanently alters the receptor structure, leading to persistent inhibition.

Research has identified a specific amino acid residue in the alpha-subunit of the nAChR as the primary site of covalent attachment for this compound: Tyrosine 190 (Tyr190) biologists.comresearchgate.netcore.ac.uknih.govresearchgate.netnih.govnih.govnih.gov. This residue is highly conserved across various muscle and neuronal nAChR subunits biologists.comnih.govnih.gov. While Tyr190 is consistently implicated, one source also mentions Trp190 mdpi.com. The identification of Tyr190 as the covalent binding residue was achieved through techniques such as peptide mapping and sequence analysis of labeled receptor subunits nih.gov.

The covalent bond formation between this compound and the nAChR is thought to occur via an electrophilic addition mechanism involving the hydroxyl group of the conserved tyrosine residue (Tyr190) researchgate.netresearchgate.net. Molecular modeling studies suggest that a carbon within the epoxide moiety or an alpha-beta unsaturated carbon in the this compound structure participates in this reaction, forming a covalent linkage with the nucleophilic hydroxyl group of Tyr190 researchgate.netresearchgate.net. Electrophilic addition reactions typically involve an electron-poor species (electrophile) reacting with an electron-rich region, such as the pi bond of an alkene or the lone pair of electrons on an oxygen atom savemyexams.comlibretexts.orglasalle.edu. In this case, this compound acts as the electrophile, and the tyrosine hydroxyl group acts as the nucleophile.

Identification of Conserved Tyrosine (Tyr190/Trp190) as Covalent Binding Residue

Specificity and Subtype Selectivity in nAChR Modulation

While initially described as blocking a range of nAChRs biologists.comnih.gov, studies have provided more detailed insights into this compound's subtype selectivity. Some research indicates selectivity towards specific subtypes, such as α4β2 and muscle-type α1β1γδ nicotinic receptors mdpi.com. Conversely, other findings suggest that this compound can non-discriminantly inhibit both neuronal and muscle subtypes acnp.org. More recent studies investigating interactions with neuronal nAChRs and related pentameric ligand-gated ion channels have shown that this compound inhibits the function of α7-nAChR and α4β2-nAChR, as well as the serotonin-gated ion channel 5HT3A receptor researchgate.net.

Homomeric α7-nAChR Functional Inhibition and Ligand Binding Modulation

The homomeric α7-nAChR, composed of five identical alpha7 subunits aacrjournals.orgmdpi.commdpi.comresearchgate.net, is a significant target for this compound. Studies have demonstrated that this compound effectively inhibits the function of the α7-nAChR researchgate.netresearchgate.net. Furthermore, it modulates ligand binding to this receptor subtype researchgate.netresearchgate.net. This compound appears to bind at or near the agonist binding site, as its binding is competitively inhibited by known agonists and competitive antagonists of the nAChR researchgate.netresearchgate.net. Studies utilizing the acetylcholine-binding protein (AChBP), a soluble protein that serves as a structural homologue of the extracellular ligand-binding domain of nAChRs, particularly the α7 subtype, have supported the interaction of this compound with the ligand-binding site researchgate.netresearchgate.netresearchgate.netnih.gov. This interaction leads to the inhibition of ligand binding to AChBP researchgate.netresearchgate.net.

Summary of this compound's Interaction with nAChRs

| Interaction Type | Mechanism | Key Residue Involved | Receptor Subtypes Affected (Examples) | Effect on Receptor Function |

| Irreversible Antagonism | Covalent Modification via Electrophilic Addition | Tyr190 (primarily) | Various neuronal and muscle subtypes, including α7 and α4β2. Also 5HT3A. | Inhibition/Blockade |

Note: The data on receptor subtype selectivity can vary between studies.

Heteromeric α4β2-nAChR and α1β1γδ nAChR Selectivity

This compound exhibits selectivity towards specific nAChR subtypes, notably the heteromeric α4β2 and the muscle-type α1β1γδ receptors. nih.gov The α4β2 subtype is the most abundant neuronal nAChR in the mammalian brain and plays a significant role in synaptic communication and nicotine (B1678760) addiction. frontiersin.orgmdpi.comaacrjournals.org Muscle-type nAChRs (α1β1γδ and α1β1δε) are primarily located at the neuromuscular junction, mediating muscle contraction. mdpi.com

Research indicates that this compound preferentially inhibits one of the two acetylcholine-binding sites on the receptor, and this preference is linked to both a higher reversible affinity and a faster rate of irreversible inhibition at that specific site. nih.govnih.gov This suggests a nuanced interaction beyond simple pore block or competitive antagonism at both orthosteric sites. While the precise molecular determinants of this compound's selectivity for α4β2 and α1β1γδ over other subtypes are still under investigation, its covalent modification of Tyr190 is a key factor in its irreversible action on these receptors. nih.govresearchgate.netbiologists.com

Interactions with Related Pentameric Ligand-Gated Ion Channels (e.g., 5HT3A Receptor)

Pentameric ligand-gated ion channels (pLGICs) constitute a superfamily that includes nAChRs, 5-HT3 receptors, GABAA receptors, and glycine (B1666218) receptors. mdpi.comnih.gov These channels share structural homology, being composed of five subunits arranged around a central ion pore, and are activated by the binding of specific neurotransmitters. nih.govwikipedia.org

While this compound is primarily recognized for its effects on nAChRs, studies have explored its interactions with other pLGICs, such as the serotonin (B10506) type 3A receptor (5-HT3A R). researchgate.netresearchgate.netguidetopharmacology.org The 5-HT3A receptor is a cation-selective channel involved in various physiological processes, including neurotransmission in the central and peripheral nervous systems. guidetopharmacology.org Unexpectedly, research using HEK cells transfected with cDNA encoding the 5-HT3A R has shown that this compound can inhibit the function of this receptor, in addition to its expected effects on nAChRs like the α7 and α4β2 subtypes. researchgate.net This finding suggests that this compound's inhibitory action is not strictly limited to nAChRs and can extend to other members of the pLGIC family, albeit potentially with different potency or mechanisms compared to its irreversible binding at Tyr190 in nAChRs. researchgate.net The exact mechanism and molecular determinants of this compound's interaction with 5-HT3A receptors warrant further investigation. researchgate.net

Investigation of this compound-Insensitive Receptors (e.g., Nematode nAChRs)

While this compound and its analogues, such as bipinnatin (B14683477) B, have been shown to block most vertebrate and invertebrate nAChRs examined, studies have identified instances of this compound-insensitive receptors, particularly in nematodes like Ascaris suum and Caenorhabditis elegans. biologists.comnih.gov

Research on Ascaris suum muscle cell nAChRs revealed that these receptors were insensitive to concentrations of bipinnatin B that are highly effective on other nAChRs. biologists.comnih.gov Similarly, C. elegans expressed bipinnatin-B-insensitive levamisole (B84282) responses when their mRNA was injected into Xenopus laevis oocytes. biologists.comnih.gov This insensitivity contrasts with the potent blocking action of bipinnatin B on mouse muscle nAChRs and native insect nAChRs. biologists.comnih.gov

A potential explanation for this observed insensitivity lies in the sequence of certain nematode nAChR subunits. Specifically, an alpha-like subunit in C. elegans (UNC-38) shows a replacement of the critical tyrosine residue at position 190 (Tyr190), known to be essential for this compound binding in vertebrate nAChRs, with a proline residue. biologists.comnih.govnih.gov This amino acid substitution at a key binding determinant is hypothesized to abolish or significantly reduce the irreversible covalent interaction characteristic of this compound, thereby rendering these nematode receptors insensitive to the toxin. biologists.comnih.govnih.govwormbook.org This highlights the importance of Tyr190 in the this compound mechanism of action and provides a molecular basis for the observed species-specific differences in sensitivity.

Below is a table summarizing the sensitivity of different nAChRs to this compound or its analogue bipinnatin B:

| Receptor Type | Species | Sensitivity to this compound/Bipinnatin B | Key Finding | Source |

| Muscle nAChR | Mouse | Sensitive | Blocked by bipinnatin B (30 µM) | biologists.comnih.gov |

| Neuronal nAChRs | Vertebrate/Invertebrate | Generally Sensitive | Blocked in various systems | biologists.com |

| α-bungarotoxin-sensitive nAChRs | Cockroach | Blocked | Blocked by this compound and bipinnatin B | biologists.com |

| Muscle cell nAChR | Ascaris suum | Insensitive | Insensitive to 30 µM bipinnatin B | biologists.comnih.gov |

| Levamisole-sensitive nAChRs | C. elegans | Insensitive | Bipinnatin-B-insensitive responses in Xenopus oocytes expressing C. elegans mRNA | biologists.comnih.gov |

This compound as a Neuropharmacological Probe for Receptor Characterization

This compound's unique properties, particularly its irreversible binding to nAChRs, have made it a valuable neuropharmacological probe for characterizing these receptors. nih.gov Its ability to selectively target and modify specific residues has provided insights into receptor structure, function, and ligand interactions. researchgate.netresearchgate.net

Utility in Delineating Nicotinic Acetylcholine Receptor Subtypes and Binding Kinetics

This compound has been instrumental in differentiating between nAChR subtypes and studying their binding kinetics. Its preferential binding to one of the two agonist sites on the receptor, coupled with its irreversible nature, allows for the investigation of the properties of individual binding sites within a receptor pentamer. nih.govnih.gov

By irreversibly blocking a proportion of nAChRs, this compound can be used to analyze the functional consequences of reducing the number of available receptors or to study the binding characteristics of other ligands in the presence of occupied this compound sites. nih.govnih.gov This approach has helped to reveal the non-identity of the two α-neurotoxin binding sites on the nAChR, demonstrating that these sites can exhibit different affinities and kinetics for various ligands, including this compound itself. capes.gov.br

Furthermore, the slow binding kinetics of this compound, with an apparent association rate constant significantly slower than expected for a diffusion-limited interaction, indicate a complex binding process. nih.gov This characteristic, combined with its irreversible nature, makes this compound a useful tool for kinetic studies aimed at understanding the dynamic interactions between ligands and nAChRs. nih.gov

Applications in Studying Complex Neurobiological Pathways and Synaptic Transmission

Beyond basic receptor characterization, this compound has been applied in studying complex neurobiological pathways and synaptic transmission where nAChRs play a role. nih.govresearchgate.netresearchgate.net Its ability to selectively and irreversibly block nAChRs allows researchers to perturb cholinergic signaling and investigate the downstream effects on neuronal circuits and behavior. nih.gov

This compound has been used to block nicotinic transmission in autonomic ganglia, demonstrating a selective effect on nicotinic responses without affecting muscarinic responses or responses to GABA. nih.gov This selectivity makes it a useful tool for dissecting the contribution of nicotinic signaling in these complex neuronal networks. nih.gov

While not directly discussed in the provided search results in extensive detail regarding specific complex pathways, the general principle of using a selective, irreversible antagonist like this compound is well-established in neuropharmacology. By eliminating or reducing the function of specific nAChR subtypes, researchers can infer the roles of these receptors in processes such as neurotransmitter release, postsynaptic integration, and ultimately, behavior. wikipedia.orgnobelprize.org The unexpected finding of this compound's interaction with 5-HT3A receptors also opens avenues for using it to explore potential crosstalk or shared mechanisms between different pLGIC-mediated signaling pathways. researchgate.net

Below is a table outlining the utility of this compound as a neuropharmacological probe:

| Utility | Description | Source |

| Delineating nAChR Subtypes | Helps distinguish between different nAChR compositions based on sensitivity and binding characteristics. | nih.govnih.govcapes.gov.br |

| Studying Binding Kinetics | Allows investigation of association/dissociation rates and irreversible binding processes. | nih.gov |

| Characterizing Agonist Binding Sites | Reveals properties and potential non-identity of the two primary agonist binding sites. | nih.govnih.govcapes.gov.br |

| Investigating Nicotinic Transmission in Neural Circuits | Used to selectively block nAChR-mediated signaling in complex pathways like autonomic ganglia. | nih.gov |

| Exploring Interactions with Other pLGICs | Provides a tool to probe for effects on related channels like 5-HT3A receptors. | researchgate.net |

Structure Activity Relationship Sar Studies of Lophotoxin and Analogues

Identification of Key Pharmacophore Elements for Irreversible Inhibition

Extensive SAR studies have revealed that specific functional groups within the Lophotoxin structure constitute a conserved pharmacophore necessary for irreversible inhibition of the nAChR. nih.govcam.ac.uk

Role of the γ-Lactone and Trisubstituted Epoxide Functional Groups

Two key functional groups identified as crucial for this compound's irreversible action are the γ-lactone and the trisubstituted epoxide. nih.govcam.ac.uk Altering these functionalities has been shown to abolish covalent inhibition. core.ac.uk The electron-deficient epoxide at C-7/C-8 is particularly important, as it is the site that undergoes nucleophilic attack by a hydroxyl group of a conserved tyrosine residue (Tyr190) in the α-subunits of the nAChR, leading to irreversible alkylation and covalent binding. nih.govresearchgate.netcore.ac.uk The γ-lactone group is also considered a critical component of the pharmacophore. nih.govcam.ac.uk

Mimicry of Acetylcholine (B1216132) Binding Determinants by Toxin Functional Groups

The pharmacophore of this compound, specifically the lactone oxygens and the electron-deficient epoxide, is proposed to mimic key features of the natural neurotransmitter acetylcholine. nih.govcam.ac.uk The lactone oxygens may mimic the acetate (B1210297) oxygens of acetylcholine, while the electron-deficient epoxide is thought to mimic the cationic ammonium (B1175870) group typically found in nAChR agonists and competitive antagonists. nih.govcam.ac.ukcore.ac.uk This structural mimicry allows this compound to associate with the agonist binding site of the nAChR. researchgate.net

Analysis of Naturally Occurring this compound Analogues and Derivatives

Numerous naturally occurring analogues and derivatives of this compound have been isolated and studied to understand the impact of structural variations on activity. nih.govcore.ac.uk

Comparative Efficacy and Binding Profiles of Analogues (e.g., Bipinnatin (B14683477) B, Deoxythis compound)

Comparisons of this compound with its natural analogues, such as Bipinnatin B and Deoxythis compound, have provided insights into the SAR. nih.govcore.ac.uknih.gov While this compound itself is a slow-binding irreversible inhibitor, some analogues exhibit different binding characteristics. nih.govnih.gov For instance, Bipinnatin B was found to be comparable to this compound in binding affinity to embryonic mouse muscle AChR and more potent in binding to Torpedo californica electric organ AChR. core.ac.uk Unlike this compound, which does not appear to be a protoxin, some bipinnatins have been shown to spontaneously convert from inactive to active forms upon preincubation. nih.gov Studies evaluating a range of naturally occurring and chemically modified analogues have helped identify the conserved pharmacophore required for irreversible inhibition. nih.gov

Data comparing the activity of this compound and selected analogues on Torpedo californica nicotinic acetylcholine receptors showed varying degrees of irreversible inhibition of [125I]-alpha-bungarotoxin binding. nih.gov

| Compound | Irreversible Inhibition of [125I]-α-Bungarotoxin Binding (relative to this compound) |

| This compound | 1.0 |

| Bipinnatin B | Comparable to this compound (mouse muscle), More potent (Torpedo) core.ac.uk |

| Deoxythis compound | Varied activity depending on specific assay/receptor core.ac.ukacs.org |

| Other Analogues | Range from inactive to equipotent nih.govnih.gov |

Impact of Specific Structural Modifications on Receptor Interaction

Specific structural modifications in this compound analogues significantly impact their interaction with the nAChR. nih.govmdpi.com For example, analogues with modifications at positions C-1, C-2, C-4, and C-13 can still induce irreversible nAChR inhibition. core.ac.uk However, alterations to the C-7/C-8 epoxide and the C-20 lactone functionalities have proven crucial, as these changes can avert covalent inhibition. core.ac.uk An analogue containing a plain butenolide instead of the epoxide at C-11/C-12 was also reported as active. core.ac.uk These findings underscore the critical roles of the epoxide and lactone in the irreversible binding mechanism. core.ac.uk

Molecular Modeling and Conformational Analysis in SAR Studies

Molecular modeling and conformational analysis have been employed to complement experimental SAR studies of this compound and its analogues. nih.govcore.ac.ukuneb.br These computational methods provide insights into the three-dimensional structures of the toxins and their potential interactions with the nAChR binding site. nih.govnih.gov

Computer modeling using techniques such as molecular mechanics and dynamics has revealed that this compound and its analogues possess restricted conformational mobility. nih.govgoogle.comresearchgate.net This allows for the identification of minimum-energy conformations that are likely to be relevant for receptor binding. nih.gov Molecular modeling supports the proposed binding mode where the C-7/C-8 epoxide is positioned for nucleophilic attack by Tyr190. core.ac.uk These computational approaches aid in understanding the structural and conformational features responsible for this compound's unique biological activity and can guide the design of simplified analogues with desired activity profiles. nih.govcam.ac.uknih.gov

Prediction of Binding Orientation and Covalent Reaction Sites within Receptor

Research has shown that this compound irreversibly inhibits agonist binding to nicotinic acetylcholine receptors by reacting covalently with a specific tyrosine residue, Tyr190, located in the alpha-subunits of the receptor. nih.govbiologists.comnih.govnih.gov This covalent modification occurs via an electrophilic addition of the toxin with the hydroxyl group of Tyr190. researchgate.net

Molecular modeling studies have been crucial in predicting the binding orientation of this compound within the receptor binding site. These models suggest that a conserved pharmacophore in active this compound analogues, containing lactone oxygens and an electron-deficient epoxide, may mimic structural features of acetylcholine, such as the acetate oxygens and quaternary ammonium group, facilitating binding to the agonist site. nih.gov X-ray crystallographic studies targeting the homomeric α7 nicotinic receptor and acetylcholine binding protein (AChBP), a soluble surrogate for the nAChR extracellular domain, have shown that bound this compound resides in the interfacial site beneath a partially closed C-loop. researchgate.net Mass spectrometry of linked peptides has confirmed a covalent attachment to peptides bordering the C-loop, specifically linking to the tyrosine in the C-loop, consistent with modification of Tyr190. researchgate.net

This compound exhibits a preference for one of the two primary agonist-antagonist binding sites on the receptor. capes.gov.brnih.gov This preferential association contributes to its irreversible inactivation of the receptor. capes.gov.brnih.gov The preferred site of this compound inactivation appears to be the site with lower affinity for competitive antagonists. nih.gov

While this compound contains both epoxide and alpha,beta-unsaturated aldehyde functionalities that are potentially reactive, studies with an analogue where the aldehyde was reduced to an alcohol still showed selective and covalent binding to the alpha-subunit at Tyr190, indicating that the alpha,beta-unsaturated aldehyde is not an absolute requirement for the covalent reaction with the receptor. nih.gov The reaction likely involves nucleophilic addition at one of the carbons associated with the epoxide. nih.gov

Assessment of Toxin Conformational Mobility and Minimum-Energy Conformations

Computer modeling techniques, such as molecular mechanics and dynamics, have been employed to assess the conformational mobility of this compound and identify its minimum-energy conformations. nih.gov These studies have revealed that this compound and its active analogues possess restricted conformational mobility. nih.gov This limited flexibility is thought to be important for presenting the critical pharmacophore in the correct orientation for interaction with the receptor and subsequent covalent modification. nih.gov

Identifying minimum-energy conformations is a common approach in studying the behavior of molecules, particularly those with some degree of flexibility. nih.govnist.govrsc.org For this compound, computational modeling has allowed for the identification of a minimum-energy conformation that is likely relevant to its bound state and irreversible activity. nih.gov The constrained nature of the cyclic diterpene structure of this compound contributes to its relatively restricted conformational space compared to more flexible molecules. acs.orgnih.gov

Total Synthesis and Advanced Synthetic Strategies of Lophotoxin and Its Analogues

Historical Approaches to Furanocembranolide Core Synthesis

Early synthetic attempts towards furanocembranoids, including lophotoxin, emerged in the 1980s. These initial strategies explored methods for assembling the 14-membered macrocyclic core containing the furan (B31954) moiety. Cross-coupling methods, such as coupling vinyl iodides with disubstituted furans, were investigated for linking fragments to form the macrocycle. core.ac.uk Another early strategy explored for constructing the furanocembrane macrocyclic system involved an acyl radical macrocyclisation approach. thieme-connect.comscilit.com However, extending this strategy to oxygen-functionalized acyl radical precursors proved challenging, with competing cyclization pathways becoming dominant. thieme-connect.com

Convergent Synthetic Methodologies for this compound Scaffolds

Convergent synthesis, which involves coupling two or more complex fragments, has been a key strategy in the total synthesis of this compound and its analogues. This approach allows for the more efficient construction of complex molecules by assembling smaller, pre-functionalized building blocks. acs.org

Stereoselective Installation of Key Chiral Centers (e.g., C13 Stereocenter)

Controlling the stereochemistry of the multiple chiral centers in this compound, particularly the C13 stereocenter, is crucial for synthesizing the biologically active natural product. Strategies for the stereoselective incorporation of the C13 stereocenter have included catalytic desymmetrization of cyclic meso-anhydrides and novel 1,6-addition reactions of organocuprates to unsaturated acs.orgnih.govdioxin-4-ones. cdnsciencepub.comcdnsciencepub.comresearchgate.net The stereocontrolled synthesis of fragments containing these chiral centers is a critical aspect of convergent routes. cdnsciencepub.comresearchgate.net

Macrocyclization Strategies (e.g., Stille Coupling Reaction)

The formation of the 14-membered macrocycle is a pivotal step in the synthesis of this compound. Various macrocyclization strategies have been explored. The intramolecular Stille coupling reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide, has been successfully employed in the synthesis of furanocembranolides, including approaches towards this compound. thieme-connect.comnih.govthieme-connect.comresearchgate.net This reaction allows for the formation of a carbon-carbon bond to close the macrocycle. Other macrocyclization methods investigated in the context of furanocembranolide synthesis include intramolecular cyclization of α,β-unsaturated acyl radical intermediates and palladium-catalyzed reactions. nih.govresearchgate.net

Furan Ring Formation Methodologies (e.g., Palladium-Catalyzed Cyclization)

The furan ring is a characteristic feature of this compound and its analogues. Methodologies for the formation of the furan ring within the synthetic route are essential. Palladium-catalyzed cyclization reactions have been utilized for furan ring formation in the synthesis of furanocembranolides. researchgate.netctdbase.org Modifications of transition-metal-catalyzed cyclization reactions involving α-propargyl β-keto esters have also been developed to facilitate furan ring formation under various conditions, including thermal and microwave irradiation. cdnsciencepub.comcdnsciencepub.com Other approaches to furan synthesis, such as the cyclization of 2-alkynylallyl alcohols catalyzed by various metals, have been explored in the broader context of furan chemistry and are relevant to furanocembranolide synthesis. hud.ac.uk

Synthesis of Key Precursors and Intermediates for Total Synthesis

The total synthesis of this compound requires the preparation of complex, highly functionalized precursors and intermediates. These building blocks are designed to contain the necessary carbon framework and functional groups, with the correct relative and absolute stereochemistry, for subsequent coupling and cyclization reactions. core.ac.uknih.govresearchgate.netscispace.com The synthesis of these fragments often involves multi-step sequences utilizing various stereoselective reactions. core.ac.ukcdnsciencepub.com

Total Synthesis of Bis-deoxythis compound as a Probable Biosynthetic Precursor

Bis-deoxythis compound is considered a probable biological precursor to this compound. thieme-connect.comnih.govthieme-connect.com Its total synthesis has been achieved and provides insights into the construction of the core furanocembrane structure. One synthetic strategy for bis-deoxythis compound involved sequential carbanion alkylation and a Stille coupling reaction between chiral building blocks, leading to the furanocembranolide core, followed by functional group manipulation. thieme-connect.comthieme-connect.com This synthesis highlights the utility of convergent strategies and specific coupling reactions for accessing the furanocembranolide framework.

Advanced Synthetic Reactions and Catalysis in this compound Synthesis

Advanced synthetic methodologies and catalytic approaches have been crucial in addressing the stereochemical and structural complexities inherent in the synthesis of this compound and its analogues cdnsciencepub.comcdnsciencepub.commolaid.comresearchgate.net. These strategies aim to achieve high efficiency, stereocontrol, and access to key intermediates cdnsciencepub.comcdnsciencepub.comresearchgate.net.

Catalytic Desymmetrization in Enantioselective Synthesis

Catalytic desymmetrization has been explored as a strategy for the stereoselective introduction of specific stereocenters in this compound synthesis, particularly at the C13 position cdnsciencepub.comcdnsciencepub.commolaid.comresearchgate.net. This approach involves the selective transformation of a symmetric or meso compound into a chiral product using a catalytic amount of a chiral catalyst cdnsciencepub.comnih.govchemrxiv.org. In the context of this compound synthesis, catalytic desymmetrization of cyclic meso-anhydrides has been investigated to stereoselectively install the C13 stereocenter cdnsciencepub.comcdnsciencepub.commolaid.comresearchgate.net. For example, the desymmetrization of cyclic meso-anhydrides using specific catalysts, such as (DHQD)2AQN, has shown promise in achieving good enantioselectivity cdnsciencepub.com.

Table 1: Catalytic Desymmetrization of Cyclic meso-Anhydrides

| Entry | meso-Anhydride Substrate | Catalyst | Conditions | Product Stereochemistry | Enantiomeric Excess (ee) | Yield (%) |

| 1 | Cyclic meso-anhydride 8a | (DHQD)2AQN | Et2O, MeOH | Not specified | 94% | 90% |

| 2 | Cyclic meso-anhydride 8b | (DHQD)2AQN | Et2O, MeOH | Not specified | 88% | Lower* |

*Lower yield observed due to extensive desilylation during a two-step sequence. cdnsciencepub.com

Organocuprate 1,6-Addition Reactions

The stereoselective incorporation of substituents via conjugate addition reactions is a valuable tool in organic synthesis. In the synthesis of this compound, the 1,6-addition of organocuprates to unsaturated cdnsciencepub.comthegoodscentscompany.comdioxin-4-ones has been investigated as a method to introduce specific carbon fragments cdnsciencepub.comcdnsciencepub.commolaid.comresearchgate.net. This novel application of organocuprate chemistry allows for the formation of new carbon-carbon bonds with control over the regioselectivity cdnsciencepub.comcdnsciencepub.commolaid.com. While initial studies using stoichiometric copper-based reagents showed effectiveness, they often resulted in a lack of stereocontrol cdnsciencepub.com. This has led to the exploration of catalytic asymmetric variants of the 1,6-addition reaction, including preliminary results on rhodium-catalyzed approaches, to improve stereoselectivity cdnsciencepub.comcdnsciencepub.comresearchgate.net.

Transition-Metal-Catalyzed Cyclizations and Microwave Irradiation Approaches

Transition-metal-catalyzed cyclization reactions are powerful methods for constructing cyclic systems, such as the furan ring present in this compound cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.netmdpi.com. Modifications of previously reported transition-metal-catalyzed cyclization reactions involving α-propargyl β-keto esters have been employed to form the furan ring system cdnsciencepub.comcdnsciencepub.comresearchgate.net. These cyclizations can be carried out under various conditions, including thermal methods cdnsciencepub.comcdnsciencepub.comresearchgate.net.

Furthermore, microwave irradiation has been utilized as an alternative heating method in these cyclization reactions cdnsciencepub.comcdnsciencepub.comresearchgate.netmdpi.comnih.gov. Microwave irradiation can offer advantages such as shorter reaction times and potentially improved yields or selectivity compared to conventional thermal heating cdnsciencepub.commdpi.comnih.gov. The application of microwave irradiation in the transition-metal-catalyzed furan ring formation in this compound synthesis exemplifies the use of modern synthetic techniques to enhance reaction efficiency cdnsciencepub.comcdnsciencepub.comresearchgate.net.

Biosynthetic Investigations of Lophotoxin

Proposed Biosynthetic Pathways of Furanocembranolides from Terpene Precursors

Furanocembranolides, as diterpenoids, are proposed to originate from the C20 precursor geranylgeranyl pyrophosphate (GGPP). core.ac.ukopenrepository.commdpi.com GGPP is assembled from the sequential condensation of IPP and DMAPP, catalyzed by prenyltransferase enzymes, specifically geranylgeranyl pyrophosphate synthase (GGPPS). mdpi.comfrontiersin.org The biosynthesis of furanocembranoids is thought to commence with the macrocyclization of GGPP to form a cembranoid hydrocarbon skeleton, such as neo-cembrene. core.ac.uk This cyclization is a key step catalyzed by terpene synthase enzymes. nih.gov Following the formation of the macrocycle, a series of regio- and stereoselective oxidation reactions and other modifications are proposed to occur, ultimately leading to the diverse structures of furanocembranoids, including the formation of the characteristic furan (B31954) ring. core.ac.ukopenrepository.com

Theoretical studies on the biosynthesis of related furanocembranoids, such as the mandapamates, have explored potential mechanisms for cyclization and furan ring formation, including transannular cycloaddition pathways from macrocyclic intermediates. acs.orgresearchgate.net These studies utilize computational methods, like Density Functional Theory, to assess the energetic feasibility and stereochemical outcomes of proposed steps. acs.orgresearchgate.net The introduction of the furan ring is a defining feature of this class of compounds and is believed to arise from specific enzymatic transformations of the cembranoid precursor. core.ac.ukopenrepository.com

The structural diversity observed within the furanocembranoid family, including variations in oxidation patterns and the presence of functional groups like epoxide rings and acetoxy groups, suggests a complex biosynthetic grid involving multiple enzymatic steps subsequent to the initial cyclization. core.ac.uk

Enzymatic Studies in Lophotoxin Biogenesis, including Terpene Synthase Activity

Enzymatic studies are crucial for elucidating the specific steps and catalysts involved in this compound biosynthesis. Terpene synthases (TSs) play a central role in the initial cyclization of acyclic prenyl pyrophosphate precursors like GGPP to form the diverse array of terpene skeletons. nih.govbeilstein-journals.org These enzymes catalyze complex reactions initiated by the ionization of the substrate, leading to cationic intermediates that undergo cyclizations, rearrangements, and hydride or proton shifts. beilstein-journals.org

Recent research has identified and characterized terpene cyclases (TCs) in octocorals, the organisms that produce furanocembranoids like this compound. nih.gov These coral TCs form a distinct monophyletic lineage and are responsible for producing precursors of coral-specific terpenoids. nih.gov The identification of these enzymes in animals challenges the long-standing paradigm that natural products in sessile marine animals are primarily biosynthesized by symbiotic microbes. nih.gov

While specific enzymatic studies directly detailing the conversion of a cembranoid precursor to this compound are still an active area of research, the identification of coral-encoded terpene synthases provides a foundation for future investigations into the later steps of the pathway. nih.gov These subsequent steps are likely to involve a suite of modifying enzymes, such as cytochrome P450 monooxygenases (CYPs), which are known to catalyze oxidation reactions crucial for introducing hydroxyl groups, epoxides, and other functionalities observed in this compound. si.edumdpi.com The co-localization of terpene synthase genes with genes encoding enzymes known to modify terpenes has been observed in other systems, suggesting a potential clustering of biosynthetic genes involved in furanocembranolide production. nih.govmdpi.com

Further enzymatic studies, including the isolation and characterization of specific enzymes from this compound-producing corals, are needed to fully delineate the biosynthetic pathway, from the initial cyclization of GGPP to the final formation of this compound's intricate structure. This includes identifying the specific terpene synthase responsible for forming the cembranoid skeleton and the subsequent enzymes that catalyze the furan ring formation, oxidation steps, and other modifications.

Ecological Chemical Research on Lophotoxin

Role as a Chemical Defense Mechanism in Marine Invertebrates (e.g., Gorgonian Corals)

Marine invertebrates, despite often lacking robust physical defenses, utilize chemical defensive systems involving secondary metabolites to survive in competitive and hostile marine environments. researchgate.net Gorgonian octocorals, abundant in tropical and warm temperate oceans, are a group of marine cnidarians that thrive in habitats with high predation levels. scielo.br While some gorgonians possess calcitic sclerites that can deter certain consumers, chemical defense is considered a primary explanation for their relatively low rates of predation. scielo.br Lophotoxin and other furanocembranolides are produced by gorgonian corals, such as the Brazilian gorgonian Lophogorgia violacea and the Pacific gorgonian Lophogorgia rigida, and are responsible for providing a powerful chemical deterrence against generalist fish carnivores. researchgate.netscielo.brresearchgate.netpitt.edu

This compound has been identified as a potent feeding deterrent against predatory fishes. researchgate.netscielo.brresearchgate.netresearchgate.net Studies involving feeding preference experiments with natural assemblages of predatory fishes have demonstrated that the organic constituents of gorgonians containing this compound provide significant deterrence towards consumption. researchgate.netscielo.brresearchgate.net this compound acts as a neurotoxin and has been shown to block the function of nicotinic acetylcholine (B1216132) receptors, suggesting a mechanism for its deterrent effect on potential predators. nih.govpitt.edu This blockade appears to be irreversible, involving covalent labeling at the agonist recognition site of the receptor. nih.gov Research indicates that compounds of the furanocembranolide class, including this compound, serve as effective chemical defenses against fish predators in both temperate and tropical marine environments. scielo.brresearchgate.netresearchgate.net

Here is a table summarizing the relative feeding deterrence potency of this compound and some analogues found in Lophogorgia violacea:

| Compound | Relative Feeding Deterrence Potency (Based on available information) |

| This compound | Most potent deterrent |

| Deoxythis compound | Contributes to deterrence |

| 13-acetoxy-11beta,12beta-epoxypukalide | Contributes to deterrence |

| 7-acetoxy-8-hydroxythis compound | Contributes to deterrence |

| 3-methoxy-8-hydroxythis compound | Contributes to deterrence |

Anti-predator Activity Against Fish Predators

Implications for Marine Biodiversity and Ecosystem Dynamics

The presence of chemical defenses like this compound in marine invertebrates has implications for marine biodiversity and ecosystem dynamics. Chemical defenses can influence predator-prey interactions, potentially shaping community structure and species distribution within marine ecosystems. researchgate.net By deterring generalist predators, these compounds may allow chemically-rich organisms like gorgonians to thrive in areas with high predation pressure, contributing to the structural complexity and biodiversity of habitats like coral reefs. epa.gov The study of chemical defenses in marine organisms is a crucial aspect of marine chemical ecology, helping to understand the complex chemical relationships between corals and surrounding organisms. researchgate.net This understanding is vital for preserving marine biodiversity, which is facing decline in many ecosystems. ifremer.fr Research into marine biodiversity and ecosystem dynamics is ongoing, with efforts focused on understanding how marine life persists and adapts to various environmental pressures, including predation and human impacts. ifremer.frfrontiersin.orgfrontiersin.org

Advanced Computational Studies and Modeling of Lophotoxin

Molecular Dynamics Simulations of Ligand-Receptor Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are widely employed computational techniques that simulate the dynamic behavior of molecular systems over time. frontiersin.orgmdpi.com By treating all entities in the simulation box, including the ligand (lophotoxin), the receptor (nAChR), and the surrounding solvent, as flexible, MD allows for the study of realistic ligand-receptor binding interactions. frontiersin.orgmdpi.com MD simulations can provide in-depth insights into protein structures, conformational changes, and the mechanisms underlying protein-ligand interactions. nih.gov

Studies using molecular dynamics have investigated the interaction of this compound with nAChRs and related pentameric ligand-gated ion channels, such as the 5HT₃A receptor. researchgate.net These simulations complement experimental techniques like X-ray crystallography and mass spectrometry to delineate the binding orientation and atomic residues involved in the interaction. researchgate.net Molecular modeling, including MD simulations, has suggested that this compound forms a covalent bond with a conserved tyrosine residue (Tyr 190) in the α-subunits of nAChRs, leading to irreversible inhibition. researchgate.netnih.govbiologists.comnih.gov

MD simulations can reveal conformational changes in the ligand-binding domain of receptors upon antagonist binding. nih.gov While observing a complete binding event during a classical MD simulation can be rare due to timescale limitations, enhanced sampling techniques can be integrated with MD to explore the binding process and identify metastable states or alternative binding sites. frontiersin.orgresearchgate.net MD simulations are capable of sampling holo conformations when starting from an apo protein structure, although sampling can be challenging if large conformational changes occur upon ligand binding. mpg.de Despite these challenges, protocols combining biased conformational sampling, docking, and MD simulations have been developed to predict protein/ligand complex structures and binding poses, even for proteins undergoing significant conformational changes. mpg.de

Quantum Mechanics and Density Functional Theory (DFT) Applications

Quantum mechanics (QM) and Density Functional Theory (DFT) provide powerful tools to investigate the electronic structure and reactivity of molecules like this compound and their interactions with receptors at a fundamental level. DFT, in particular, is a widely used electronic structure method in computational chemistry due to its favorable balance of accuracy and computational cost, allowing for the study of relatively large systems. frontiersin.orgresearchgate.net

Elucidation of Reaction Mechanisms (e.g., Covalent Bond Formation at Receptor Site)

DFT calculations are valuable for understanding the mechanisms of chemical reactions, including the formation of covalent bonds between a ligand and its target protein. chemrxiv.orgnih.govnih.gov In the context of this compound, which is known to form a covalent adduct with a tyrosine residue on the nAChR, DFT can be used to model the nucleophilic attack and subsequent bond formation. researchgate.netnih.gov QM/MM (quantum mechanics/molecular mechanics) calculations, which treat the reactive site quantum mechanically while the rest of the system is handled with classical mechanics, are particularly useful for studying reaction mechanisms in complex biological environments. chemrxiv.org These calculations can help identify transition states, intermediates, and the energy profiles of the reaction pathway, providing detailed insights into how this compound irreversibly inhibits nAChRs through covalent modification of Tyr190. nih.govbiologists.comnih.govchemrxiv.org Studies on other covalent inhibitors and their reactions with target proteins, such as the SARS-CoV-2 main protease, demonstrate the capability of QM/MM DFT to elucidate complex reaction mechanisms involving nucleophilic attack and leaving group formation. chemrxiv.org

Prediction of Spectroscopic Signatures and Electronic Properties

DFT can be used to predict various spectroscopic signatures and electronic properties of molecules. researchgate.netnih.govnih.gov This includes predicting vibrational spectra (e.g., Raman or infrared), electronic transitions, and properties related to electron density distribution. researchgate.netnih.govnih.gov While specific studies applying DFT to predict the spectroscopic signatures of this compound were not found in the provided context, the general applicability of DFT in this area suggests its potential for characterizing this compound's electronic structure and how it might change upon binding or covalent modification of the receptor. researchgate.netnih.govnih.gov Such predictions can aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of the molecular interactions.

Computational Approaches in Structure-Activity Relationship Prediction and Ligand Design

Computational approaches play a significant role in understanding the structure-activity relationships (SAR) of this compound analogs and in the design of novel ligands targeting nAChRs. Molecular modeling, including molecular mechanics and dynamics, has been used to investigate the structural and conformational features of this compound and its analogs that are responsible for their biological activity. nih.gov By comparing active and inactive this compound analogs, computational studies can help identify key structural features or pharmacophores required for irreversible inhibition. nih.gov

Broader Academic Applications and Future Research Directions

Lophotoxin as an Indispensable Research Tool in Neuropharmacology and Receptor Biology

This compound's ability to selectively target and modify nAChRs has established it as a key probe in understanding the complexities of these ligand-gated ion channels. nih.govnih.gov Unlike some other neurotoxins, this compound exhibits a long-lasting or irreversible blockade of nicotinic transmission, making it particularly useful for studying receptor kinetics and the consequences of sustained receptor inhibition. nih.govnih.govnih.gov Its application extends across various preparations, including vertebrate neuromuscular junctions, autonomic ganglia, and invertebrate nervous tissues. biologists.comnih.gov

Probing Nicotinic Receptor Structure and Function

This compound irreversibly inhibits agonist binding to nAChRs by covalently reacting with a specific tyrosine residue (Tyr190 in the alpha-subunits of the Torpedo californica receptor). nih.govresearchgate.netbiologists.comnih.gov This covalent modification provides a direct method to label and study the agonist binding site of the receptor. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) and molecular modeling studies of this compound and its analogues have helped identify key structural features of the toxin responsible for its irreversible inhibition, suggesting that the lactone oxygens and an electron-deficient epoxide mimic aspects of acetylcholine's structure. nih.govcam.ac.uk This interaction at the agonist site, competitively inhibited by reversible agonists and competitive antagonists, allows researchers to investigate the molecular architecture of the binding pocket and the conformational changes associated with ligand binding. researchgate.net Studies using techniques like X-ray crystallography and mass spectrometry have further delineated the binding orientation and the specific atomic residues involved in the covalent linkage. researchgate.net

Rational Design and Synthesis of Novel this compound Analogues for Targeted Research

The unique and potent activity of this compound has inspired efforts in the rational design and synthesis of novel analogues. cam.ac.uk The goal of this research is often to create compounds with modified properties, such as altered selectivity for specific nAChR subtypes or improved reversibility, to serve as more refined pharmacological probes. cam.ac.ukcore.ac.uk SAR studies have been crucial in guiding the design process, highlighting the importance of the γ-lactone and trisubstituted epoxide functionalities for irreversible inhibition. nih.govcam.ac.uk Synthetic strategies aim to create simplified structural analogues that retain the essential pharmacophore and local conformation necessary for potent ligand binding to the nAChR. cam.ac.uk Progress in the total synthesis of this compound and related cembranoids, as well as the development of synthetic routes to key intermediates and analogues, contributes to the availability of these valuable research tools. pitt.eduresearchgate.netacs.orgresearchgate.netcore.ac.ukacs.org

Emerging Methodologies and Technologies in this compound Research

Advancements in research methodologies and technologies continue to enhance the study of this compound and its interaction with nAChRs. Techniques such as X-ray crystallography and mass spectrometry provide high-resolution structural information about this compound binding to receptors and related proteins like acetylcholine (B1216132) binding protein (AChBP). researchgate.net These methods allow for the precise identification of binding sites and the nature of the toxin-receptor interaction, including covalent bond formation. researchgate.net Electrophysiological techniques, including voltage clamp, are essential for characterizing the functional effects of this compound on receptor currents and synaptic transmission kinetics. biologists.comnih.govnih.gov The use of recombinant receptors expressed in model systems like Xenopus laevis oocytes or HEK cells allows for the study of this compound's effects on defined nAChR subtypes. researchgate.netbiologists.comnih.gov Furthermore, the application of molecular modeling and computational chemistry aids in predicting binding modes and guiding the design of new analogues. nih.govcam.ac.uk

Unexplored Avenues in this compound Biosynthesis and Ecological Roles

While the neuropharmacological aspects of this compound are relatively well-studied, there remain unexplored avenues regarding its biosynthesis and ecological roles. This compound is a natural product isolated from gorgonian corals, belonging to the cembrene (B1233663) class of diterpenoid molecules. biologists.comnih.gov The precise enzymatic pathways and genetic machinery involved in its biosynthesis within these marine organisms are not fully elucidated. Research into terpene biosynthesis in animals, including soft corals, is an emerging field, suggesting that some terpene synthase families in corals may have microbial origins via horizontal gene transfer. researchgate.net Understanding the biosynthetic route could potentially enable sustainable production or the generation of novel analogues through biosynthetic engineering.

From an ecological perspective, this compound is believed to play a role in the chemical defense of the gorgonian corals from which it is isolated. researchgate.net As a potent neurotoxin, it likely deters predation by affecting the nervous systems of potential predators. researchgate.net However, the full spectrum of its ecological functions, including potential allelopathic effects on competing organisms or roles in symbiosis, requires further investigation. Exploring the ecological context of this compound production can provide insights into the evolutionary pressures that led to the development of this potent neurotoxin and its contribution to the survival of the host organism in the marine environment.

Q & A

Basic: How is Lophotoxin isolated from its natural source, and what methodological considerations are critical to prevent artifact formation?

This compound is typically extracted from gorgonian corals (e.g., Lophogorgia violacea) using organic solvents like dichloromethane or methanol. However, methanol may induce structural artifacts (e.g., formation of compound 5 via nucleophilic addition), necessitating validation through parallel extractions with non-reactive solvents. Post-extraction, thin-layer chromatography (TLC) and ¹H NMR are used to compare crude extracts and confirm the absence of solvent-derived byproducts . Key steps include:

- Solvent selection : Use dichloromethane:methanol (7:3) to minimize artifact risk.

- Validation : Analyze extracts via TLC and ¹H NMR for consistency in metabolite profiles.

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure, and how are spectral data interpreted?

Structural elucidation relies on:

- ¹H NMR : Identifies proton environments and coupling patterns (e.g., H-19 at δ 1.54).

- NOESY/ROESY : Resolves relative stereochemistry through spatial proton correlations.

- Comparative analysis : Cross-referencing with literature data for furanocembranolides (e.g., J values, δ ranges) .

For example, NOESY correlations between H-14 and H-16 in this compound confirm its bicyclic framework.

Advanced: How can researchers design concentration-response experiments to evaluate this compound’s bioactivity while addressing variability in natural product yields?

Natural yield variability requires:

- Dose normalization : Estimate natural tissue concentrations (e.g., 0.7% dry weight) and adjust experimental doses to account for purification losses (e.g., +20% to 1.5 mg/cm³) .

- Replication : Test multiple concentrations (e.g., 0.9 mg/cm³ vs. 1.5 mg/cm³) to establish dose-dependent activity thresholds.

- Controls : Include solvent-only pellets to distinguish deterrent effects from solvent artifacts.

Advanced: What strategies are recommended for resolving contradictions in this compound’s reported bioactivity across different studies?

Contradictions often arise from:

- Concentration disparities : Bioactivity may only manifest at higher concentrations (e.g., ≥1.5 mg/cm³), as seen in predation assays .

- Artifact interference : Methanol-derived compounds (e.g., 5 ) can confound results; validate purity via NMR/TLC.

- Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney U) for small-sample assays and report exact P-values to quantify effect strength .

Advanced: How should researchers address challenges in quantifying this compound’s natural abundance and ecological role?

- Extraction efficiency : Standardize protocols across studies (e.g., solvent ratios, extraction time) to improve comparability.

- Ecological modeling : Pair field assays (e.g., fish feeding trials) with lab-based LC-MS quantification to correlate tissue concentrations with deterrent efficacy .

- Meta-analysis : Aggregate data from multiple gorgonian populations to account for biogeographic variability.

Advanced: What methodologies ensure reproducibility in studies involving this compound purification and bioassay replication?

- Detailed documentation : Publish full experimental protocols, including solvent gradients, column chromatography conditions, and NMR acquisition parameters.

- Data transparency : Share raw spectral data and TLC images as supplementary materials to enable independent verification .

- Collaborative validation : Replicate key findings (e.g., feeding deterrence at 1.5 mg/cm³) across independent labs to confirm robustness .

Basic: What are the primary biological activities of this compound, and how are these assays typically structured?

This compound exhibits predation-deterrent activity in marine ecosystems. Standard assays involve:

- Pellet preparation : Incorporate purified this compound into alginate-based pellets at ecologically relevant concentrations.

- Field testing : Deploy pellets in natural habitats (e.g., coral reefs) and monitor fish feeding behavior over 24–48 hours .

- Quantification : Compare bite rates on treated vs. control pellets using chi-square tests.

Advanced: How can researchers mitigate the impact of this compound’s instability or degradation during long-term studies?

- Storage conditions : Store purified this compound in inert atmospheres (e.g., argon) at –80°C to prevent oxidation.

- Stability assays : Periodically analyze samples via HPLC-UV to detect degradation products.

- Derivatization : Explore stable derivatives (e.g., acetylated forms) for prolonged bioactivity retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。